2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide
CAS No.: 21789-06-0
Cat. No.: VC21157355
Molecular Formula: C16H16Cl2N2O
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21789-06-0 |
|---|---|
| Molecular Formula | C16H16Cl2N2O |
| Molecular Weight | 323.2 g/mol |
| IUPAC Name | 2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3 |
| Standard InChI Key | YIZBTRDXJOFLIH-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Introduction
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide is a chemical compound that has garnered attention in various scientific contexts due to its unique structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and any relevant research findings.
Synthesis Methods
While specific synthesis methods for 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide are not widely documented in the available literature, similar compounds are often synthesized through reactions involving chloroacetyl chloride and appropriate amines under basic conditions . The general approach involves the reaction of an arylamine with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Research Findings and Applications
Research on this specific compound is limited, but compounds with similar structures have been explored for their biological activities. For instance, acetamide derivatives have been studied for their antimicrobial and anticancer properties . The presence of halogenated phenyl groups can enhance the biological activity of such compounds by influencing their interaction with biological targets.
| Compound Type | Biological Activity | Target |
|---|---|---|
| Acetamide Derivatives | Antimicrobial, Anticancer | Bacteria, Cancer Cells |
| Halogenated Phenyl Compounds | Enhanced Biological Activity | Various Biological Targets |
Availability and Suppliers
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide is available from several chemical suppliers, including Chemos and LGC Standards, under different product codes and CAS numbers . The deuterated form of the compound, with the CAS number 1217360-64-9, is also available for research purposes .
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